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Compound of Interest

Compound Name: 3-(5-Cyano-2-fluorophenyl)phenol

CAS No.: 1261995-75-8

Cat. No.: B6370064

Get Quote

Executive Summary
Fluorinated cyanophenols represent a specialized class of acidic phenols where the synergistic

electron-withdrawing effects of cyano (-CN) and fluorine (-F) substituents modulate the

physicochemical properties critical for biological activity. Unlike their widely utilized chlorinated

and brominated analogs (e.g., the herbicide Bromoxynil or the molluscicide Niclosamide),

fluorinated derivatives offer a unique "metabolic shield" and altered lipophilicity profile while

maintaining the acidity required for their primary mechanism of action: uncoupling of oxidative

phosphorylation.

This guide dissects the Structure-Activity Relationship (SAR) of these compounds, focusing on

the delicate balance between acidity (

) and lipophilicity (

) required to traverse mitochondrial membranes and dissipate the proton motive force.

Physicochemical Basis of SAR
The biological potency of cyanophenols is governed by two opposing factors:
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Acidity (

): The molecule must be acidic enough to release a proton in the mitochondrial matrix (pH
~8) but not so acidic that it exists entirely as an anion in the intermembrane space (pH ~7),
which would prevent membrane re-entry.

Lipophilicity (

): The anionic form must be delocalized enough to pass through the lipid bilayer, and the
neutral form must be lipophilic enough to diffuse back.

Comparative SAR Table: Halogen Impact
The following table illustrates how substituting Hydrogen with Fluorine, Chlorine, or Bromine

affects the core 4-hydroxybenzonitrile scaffold.

Compound
Substituent
(3,5-pos)

Est. Est.
Electronic
Effect (

)

Steric
Radius (Å)

4-

Hydroxybenz

onitrile

H, H 7.9 1.6 0.00 1.20

3-Fluoro-4-

hydroxybenz

onitrile

F, H 6.6 1.8 0.34 1.47

3,5-Difluoro-

4-

hydroxybenz

onitrile

F, F ~5.5 2.0 0.68 (Total) 1.47

3,5-Dichloro-

4-

hydroxybenz

onitrile

Cl, Cl 4.8 2.6 0.74 (Total) 1.75

Bromoxynil Br, Br 4.0 2.8 0.78 (Total) 1.85
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Key Insight: Fluorine provides a "middle ground" in acidity. While Bromine drives the

down to ~4.0 (often too acidic for optimal cycling in some biological systems), Fluorine
maintains a

closer to the physiological "Goldilocks Zone" (5.5–6.5) while offering a smaller steric footprint
than Chlorine or Bromine.

Mechanism of Action: The Proton Shuttle
The defining activity of fluorinated cyanophenols is their ability to act as protonophores. They

uncouple electron transport from ATP synthesis by shuttling protons across the inner

mitochondrial membrane, dissipating the electrochemical gradient (

).

Mechanism Diagram
The following diagram illustrates the cyclic mechanism of uncoupling.
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Caption: The protonophore cycle. The fluorinated cyanophenol (L) accepts a proton in the

acidic intermembrane space, diffuses across the membrane as a neutral species (LH), and

releases the proton in the alkaline matrix.
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Mechanistic Nuance: The charge delocalization onto the cyano group and the electron-

withdrawing fluorine atoms is critical for the return trip of the anion (

). If the charge is too localized (i.e., insufficient electron withdrawal), the anion cannot cross the
hydrophobic membrane core, breaking the cycle.

Synthesis Protocols
The synthesis of fluorinated cyanophenols typically proceeds via nucleophilic aromatic

substitution or the Rosenmund-von Braun reaction. The high stability of the C-F bond requires

specific conditions to avoid defluorination.

Primary Synthetic Route: Cyanation of
Fluorohalophenols
Protocol:

Starting Material: 4-Bromo-2-fluorophenol (or 2,6-difluoro-4-bromophenol).

Reagents: Copper(I) Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP).

Conditions: 150–160°C, Inert Atmosphere (

), 4–6 hours.

Workup: Oxidative degradation of copper complexes using

or Ethylenediamine/Water.
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Caption: Rosenmund-von Braun synthesis pathway for converting brominated fluorophenols

into fluorinated cyanophenols.

Specific Biological Applications
Molluscicidal Activity
While niclosamide (a chlorinated salicylanilide) is the industry standard for controlling

Oncomelania snails (schistosomiasis vectors), fluorinated cyanophenols act as potent

precursors or active metabolites.

SAR Insight: The 3,5-difluoro motif mimics the steric bulk of the 3-chloro group in

niclosamide but with higher metabolic stability. The cyano group provides the necessary

acidity (
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~6) to act as a protonophore in the snail's mitochondria, leading to rapid oxygen
consumption and death via metabolic exhaustion.

Herbicidal Activity
Analogous to Bromoxynil, fluorinated cyanophenols inhibit photosynthesis (Photosystem II) and

uncouple oxidative phosphorylation in plants.

Advantage: Fluorinated analogs often show faster translocation in phloem due to lower

lipophilicity compared to their brominated counterparts, potentially offering better control of

deep-rooted weeds, though often at the cost of lower contact toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6370064/docs#technical-whitepaper-structure-
activity-relationship-sar-of-fluorinated-cyanophenols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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